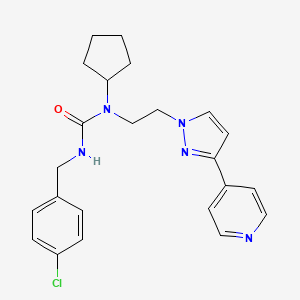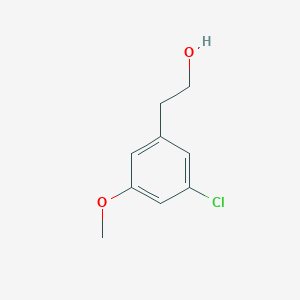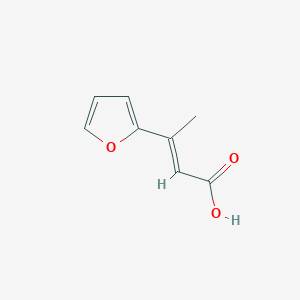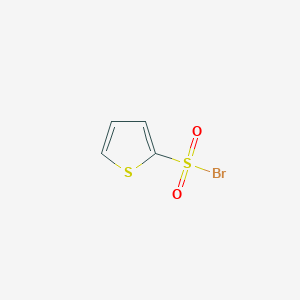
3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molluscicidal Activity
The compound PBQ (1-(4-chlorophenyl)-3-(pyridin-3-yl)urea) has demonstrated potent molluscicidal activity against both adult and juvenile snails. In laboratory tests, the LC50 values were 0.39 mg/L for adult snails and 0.07 mg/L for juvenile snails . Additionally, in field trials, PBQ effectively eliminated 99.42% of snails at a dosage of 0.25 g active ingredient per square meter . This suggests that PBQ could be developed as an effective molluscicide for controlling the invasive agricultural pest Pomacea canaliculata.
Safety Profile
PBQ has been evaluated for safety in non-target organisms. An acute toxicity test in rats indicated that PBQ is generally nonhazardous . Furthermore, it is safe for nontarget species such as Brachydanio rerio (zebrafish), Daphnia magna (water flea), and Apis mellifera L. (honeybee) . These findings support its potential use as a safe molluscicide.
Transcriptomics Insights
Transcriptomics analysis revealed that PBQ significantly impacts carbohydrate and lipid metabolism pathways in snails, providing insights into its molluscicidal mechanism . Understanding these pathways could aid in optimizing its efficacy and safety.
Angiostrongylus cantonensis Control
P. canaliculata is an intermediate host for Angiostrongylus cantonensis, which causes human eosinophilic meningitis. By controlling P. canaliculata, PBQ indirectly contributes to reducing the risk of this parasitic infection .
Agricultural Impact
P. canaliculata poses a significant threat to rice production due to its feeding habits on young rice seedlings. PBQ’s molluscicidal properties could mitigate yield losses and control expenditures in rice-growing areas .
Wetland Ecosystem Preservation
Beyond rice fields, P. canaliculata affects wetland ecosystems by altering phytoplankton communities and outcompeting native snails. Controlling this invasive pest with PBQ may help preserve wetland biodiversity .
Zoonotic Concerns
Given its role as an intermediate host for A. cantonensis, controlling P. canaliculata also indirectly reduces the risk of human neural angiostrongyliasis .
作用機序
Target of Action
The primary target of this compound, also known as PBQ , is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production and is also an intermediate host of Angiostrongylus cantonensis, which causes human eosinophilic meningitis .
Mode of Action
PBQ exhibits strong molluscicidal potency against adult and juvenile snails . It interacts with its targets, causing significant mortality in the snail population .
Biochemical Pathways
Transcriptomics analysis revealed that PBQ had a significant impact on the carbohydrate and lipid metabolism pathways . This insight into its molluscicidal mechanism suggests that PBQ disrupts essential metabolic processes in the snails, leading to their death .
Result of Action
The result of PBQ’s action is a significant reduction in the population of Pomacea canaliculata. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter .
Action Environment
The action of PBQ is influenced by the environment in which it is applied. In the context of agricultural pest control, the compound is typically applied in field settings where Pomacea canaliculata is present . Environmental factors such as temperature, humidity, and the presence of water bodies may influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-20-7-5-18(6-8-20)17-26-23(30)29(21-3-1-2-4-21)16-15-28-14-11-22(27-28)19-9-12-25-13-10-19/h5-14,21H,1-4,15-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUSWRQHLSPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)


![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)








![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)